molecular formula C19H24O3 B566495 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl CAS No. 106869-53-8

4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl

Cat. No.: B566495
CAS No.: 106869-53-8
M. Wt: 300.398
InChI Key: DZAPEPIBAAMUIJ-UHFFFAOYSA-N
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Description

“4-(6-Hydroxyhexyloxy)benzoic Acid” is a chemical compound with the molecular formula C13H18O4 . It’s a solid substance at 20°C .


Synthesis Analysis

There’s a patent that discloses a method for continuously preparing 4-(6-hydroxyhexyloxy) phenol in a microreactor .


Molecular Structure Analysis

The molecular weight of “4-(6-Hydroxyhexyloxy)benzoic Acid” is 238.28 Da .


Physical and Chemical Properties Analysis

The melting point of “4-(6-Hydroxyhexyloxy)benzoic Acid” is 139-140°C, and its boiling point is predicted to be 418.3±25.0 °C . The density is 1.156 g/cm³ .

Scientific Research Applications

  • NMR Techniques in Structural Elucidation : NMR techniques have been applied to isomeric phenolic biphenyls, similar to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, for structural confirmation and complete assignment of NMR spectra (Huber & Parker, 1990).

  • Biochemical Pharmacology : Research into biphenyl derivatives has included examining their metabolism in liver microsomes, suggesting relevance in understanding drug metabolism and toxicology (Fry, 1981).

  • Fluorescence Studies for Biological Material Analysis : The fluorescence properties of hydroxy- and amino-biphenyls, including derivatives like 4-methoxybiphenyl, have been studied for potential use in determining these compounds in biological materials (Bridges, Creaven & Williams, 1965).

  • Redox Properties in Chemical Synthesis : A diphosphene compound with a redox-active sterically protecting group, including a biphenyl unit, has been synthesized, highlighting applications in redox chemistry (Tsuji, Sasaki & Yoshifuji, 1999).

  • Liquid Crystalline Properties in Materials Science : Synthesis and characterization of compounds involving Schiff base-ester linkage with a biphenyl unit demonstrate applications in developing novel liquid crystalline materials (Thaker et al., 2012).

  • Molecular Ordering in Material Physics : Computer simulation studies of molecular ordering of a bipolar nematogen closely related to this compound at the nematic-isotropic transition temperature offer insights into the behavior of liquid crystals (Praveen & Ojha, 2010).

Future Directions

The continuous preparation of 4-(6-hydroxyhexyloxy) phenol in a microreactor could represent a future direction for the synthesis of similar compounds .

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)phenoxy]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-15-5-3-2-4-14-20/h6-13,20H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPEPIBAAMUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659920
Record name 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106869-53-8
Record name 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 5 g (25 mmol) of 4-methoxy-4'-hydroxybiphenyl, 50 ml of ethanol, 4.52 g (25 mmol) of 6-bromo-1-hexanol and a NaOH aqueous solution (1.05 g (26.2 mmol) of NaOH/3 ml of water), synthetic treatment was carried out in the same manner as in Example 1. The obtained crystals were recrystallized from methanol to obtain 5.71 g (yield: 76%) of 4-methoxy-4'-(6-hydroxyhexyloxy)biphenyl (13) as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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